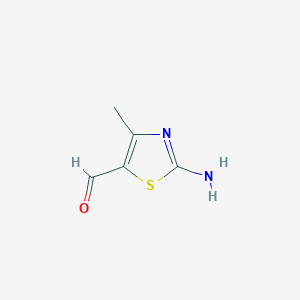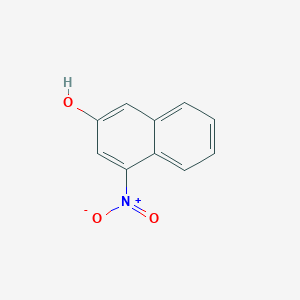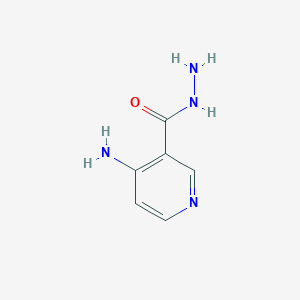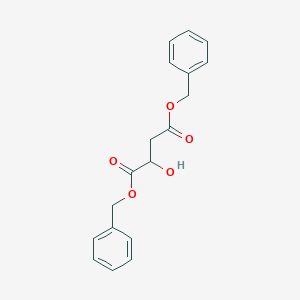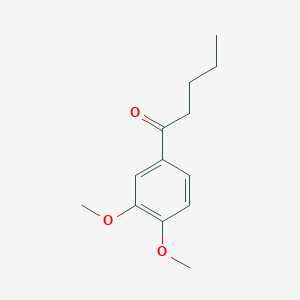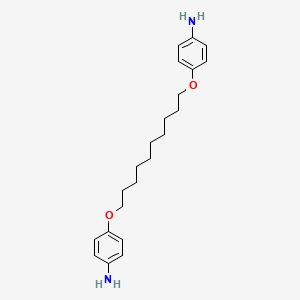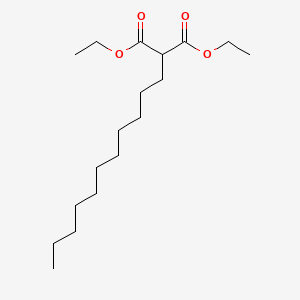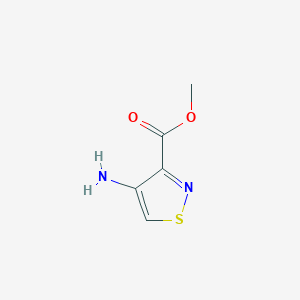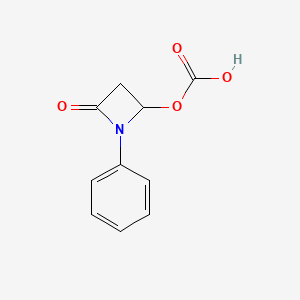
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate
概要
説明
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family of compounds and is known for its unique chemical properties that make it an attractive candidate for various research applications.
科学的研究の応用
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied as a potential treatment for various neurological disorders, including epilepsy and Alzheimer's disease.
作用機序
The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the brain that are responsible for the production of inflammatory molecules. This inhibition leads to a reduction in inflammation and pain.
生化学的および生理学的効果
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, it has been shown to have a neuroprotective effect, which may make it a potential treatment for various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has been shown to have a number of potential applications in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are a number of future directions for research on 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate. One potential direction is to further investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential as a treatment for various neurological disorders. While there are still limitations and further research needed, this compound holds promise for future medical applications.
特性
IUPAC Name |
(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJGMGMBDWBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-mercapto-7H-benzo[de]anthracen-7-one](/img/structure/B1626770.png)
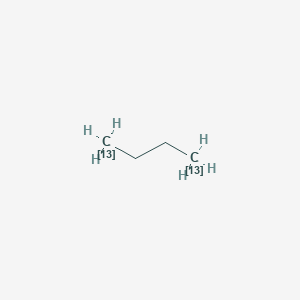
![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)

